molecular formula C21H19N5O3 B3012015 N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-17-7

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B3012015
CAS RN: 1251692-17-7
M. Wt: 389.415
InChI Key: QUXGYJGLFYEFFM-UHFFFAOYSA-N
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Description

The compound N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a chemical entity that appears to be related to a class of compounds that include triazolo[4,3-a]pyrazines. These compounds have been studied for their potential pharmacological properties, such as antibronchoconstrictor activity, as seen in the related compound 3-acetamido-6-methyl-8-n-propyl-s-triazolo[4,3-a]pyrazine (I.C.I. 58,301) .

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine compounds involves multiple stages, starting from sodium [14C] cyanide, as described for the preparation of I.C.I. 58,301 . The overall yield of such a synthesis can be around 26.0%, indicating a moderately efficient process. The specific steps and conditions for the synthesis of this compound are not detailed in the provided papers, but it can be inferred that similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazines is characterized by a fused triazole and pyrazine ring system. The presence of various substituents, such as acetamido, methyl, and propyl groups, can significantly influence the chemical and biological properties of these molecules . The specific molecular interactions and conformational dynamics of this compound would require further analysis through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The metabolism of triazolo[4,3-a]pyrazines in animals involves several pathways, including N-deacetylation, hydroxylation of alkyl side chains, and N-methylation in the heterocyclic ring . These reactions lead to the formation of various metabolites, which can be less biologically active than the parent compound. The specific chemical reactions and metabolic pathways for this compound would need to be elucidated through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compound I.C.I. 58,301 is well absorbed after oral administration, extensively metabolized, and rapidly excreted in urine . These properties are crucial for the pharmacokinetic profile of a drug. For a comprehensive analysis of the physical and chemical properties of this compound, experimental data such as melting point, boiling point, partition coefficient, and stability under various conditions would be required.

Scientific Research Applications

Synthesis and Biological Activities

This compound and its derivatives have been synthesized as part of studies exploring new anticancer and antimicrobial agents. For example, the synthesis of various heterocycles incorporating an antipyrin moiety has demonstrated potential anticancer and antimicrobial activities, highlighting the utility of these compounds in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Anticonvulsant Activity

Alkanamide derivatives bearing 5-membered heterocyclic rings such as pyrazole and 1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity. These studies indicate that specific structural features can lead to superior anticonvulsant activities, contributing to the development of new therapeutic agents for seizure disorders (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).

Antimicrobial and Antifungal Activity

Research on pyrazoline and pyrazole derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. Such findings support the exploration of these heterocycles in developing new antimicrobial and antifungal agents, with potential applications in combating infectious diseases (Hassan, 2013).

Insecticidal Applications

The creation of novel heterocycles incorporating a thiadiazole moiety has been investigated for their potential as insecticidal agents against various pests. This research suggests that these compounds could offer new solutions for pest control, contributing to agricultural productivity and protection (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Chemical Synthesis and Reactions

Studies have also focused on the cyclocondensation reactions and synthesis of new pyridine, pyrazole, and triazolopyrimidine derivatives. These chemical investigations are crucial for expanding the chemical space of heterocyclic compounds, with potential implications in various fields of chemistry and material science (Desenko, Komykhov, Orlov, & Meier, 1998).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGYJGLFYEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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